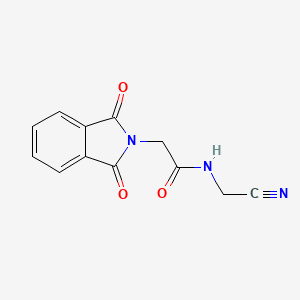

N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

CAS No.:

Cat. No.: VC14999020

Molecular Formula: C12H9N3O3

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9N3O3 |

|---|---|

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H9N3O3/c13-5-6-14-10(16)7-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-4H,6-7H2,(H,14,16) |

| Standard InChI Key | CSDPPPRBIRPQDW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC#N |

Introduction

N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the broader class of amides. It features a complex structure with a cyanomethyl group attached to an isoindole backbone, which is further modified with a 1,3-dioxoisoindol-2-yl moiety. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activities and unique chemical properties.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves multi-step reactions. Common methods include:

-

Condensation Reactions: These involve combining appropriate precursors, such as cyanomethylamine derivatives and isoindole-based compounds, under conditions that facilitate the formation of the desired amide linkage.

-

Cyanation Reactions: These may be used to introduce the cyanomethyl group into the molecule.

Synthesis Steps

-

Preparation of Isoindole Precursor: Synthesis or procurement of the 1,3-dioxoisoindol-2-yl moiety.

-

Introduction of Cyanomethyl Group: Reaction conditions are optimized to attach the cyanomethyl group to the isoindole backbone.

-

Formation of Acetamide Linkage: The final step involves creating the acetamide bond, often through a condensation reaction.

Biological Activities and Potential Applications

While specific biological activities of N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas:

-

Antimicrobial Activity: Some isoindole derivatives have demonstrated antimicrobial properties.

-

Anticancer Activity: The planar aromatic structure can interact with biological targets, potentially inhibiting cancer cell growth.

Safety and Handling Considerations

Handling N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide requires caution due to its potential reactivity and toxicity:

-

Protective Equipment: Use gloves, goggles, and a lab coat when handling.

-

Ventilation: Work in a well-ventilated area or fume hood.

Safety Data

| Hazard | Description |

|---|---|

| Toxicity | Potential toxicity; avoid ingestion and inhalation |

| Reactivity | May react with strong acids or bases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume